molecular formula C₁₈H₂₅NO₆ B1141815 Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside CAS No. 50605-12-4

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside

Cat. No.: B1141815
CAS No.: 50605-12-4
M. Wt: 351.39
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is a compound of significant importance in the field of biomedicine. It is a derivative of glucosamine, a naturally occurring amino sugar, and is often used as a precursor in the synthesis of glycoconjugates. These glycoconjugates are crucial for studying drug-target interactions and developing therapeutic approaches for various diseases, including bacterial and viral infections, cancer, and inflammatory disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucosamine followed by the introduction of the benzyl and acetamido groups. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using isopropylidene to form 4,6-O-isopropylidene glucosamine.

    Introduction of Benzyl Group: The benzyl group is introduced via benzylation using benzyl chloride in the presence of a base such as sodium hydride.

    Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or acetamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex glycoconjugates and oligosaccharides.

    Biology: The compound is employed in studying cell surface interactions and glycosylation processes.

    Medicine: It plays a role in developing therapeutic agents for treating bacterial and viral infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
  • 1-Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside
  • Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside
  • 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate

Uniqueness

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is unique due to its specific protective groups and functionalization, which make it a versatile precursor in glycoconjugate synthesis. Its structure allows for selective reactions, making it valuable in targeted therapeutic applications and biochemical research.

Properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJZZWRXVVKEC-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@H]1OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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